molecular formula C19H28O3 B13421286 11beta-Hydroxy-5alpha-Androstane-3,17-dione CAS No. 599-11-1

11beta-Hydroxy-5alpha-Androstane-3,17-dione

Cat. No.: B13421286
CAS No.: 599-11-1
M. Wt: 304.4 g/mol
InChI Key: FZEAQJIXYCPBLD-NYNCOMEHSA-N
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Description

11beta-Hydroxy-5alpha-Androstane-3,17-dione is a steroidal compound with the molecular formula C19H28O3 and a molecular weight of 304.424 g/mol . It is a derivative of androstane, characterized by the presence of hydroxyl groups at the 11beta and 3 positions and keto groups at the 3 and 17 positions. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11beta-Hydroxy-5alpha-Androstane-3,17-dione typically involves multi-step organic reactions starting from simpler steroidal precursors. One common method involves the hydroxylation of 5alpha-Androstane-3,17-dione at the 11beta position using specific oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts or chemical catalysts to achieve the desired hydroxylation and oxidation reactions. The process is optimized for yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form additional keto groups or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydroxylated derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products Formed:

    Oxidation Products: Additional keto derivatives.

    Reduction Products: Various hydroxylated steroids.

    Substitution Products: Steroids with different functional groups replacing the hydroxyl or keto groups.

Scientific Research Applications

11beta-Hydroxy-5alpha-Androstane-3,17-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11beta-Hydroxy-5alpha-Androstane-3,17-dione involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

599-11-1

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(5S,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-15,17,21H,3-10H2,1-2H3/t11-,13-,14-,15-,17+,18-,19-/m0/s1

InChI Key

FZEAQJIXYCPBLD-NYNCOMEHSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4=O)C)O

Origin of Product

United States

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